molecular formula C18H17N7O2S2 B2736664 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894061-75-7

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2736664
CAS RN: 894061-75-7
M. Wt: 427.5
InChI Key: HLCJHMAOKSJDDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Scientific Research Applications

Anti-Tumor Activity and c-Met Kinase Inhibition

The compound has been investigated as a potential c-Met kinase inhibitor. In a study, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed. Among these, compound 22i exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Anticonvulsant Properties

The compound’s derivatives have been evaluated for anticonvulsant activity. Various 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and characterized. These compounds were tested against MES-induced seizures, providing insights into their potential as anticonvulsants .

Energetic Materials

A fused-triazole derivative, similar to our compound, has been explored for its thermostability and energetic properties. Although not directly related to our compound, this research highlights the potential of triazoles in energetic materials. The compound’s thermostability and low impact/friction sensitivities make it an interesting candidate for further investigation .

Synthetic Methodology

The compound’s synthesis pathway is noteworthy. A facile and practical one-pot method allows the preparation of substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials. This atom-economic approach provides access to synthetically and biologically important triazolopyridine derivatives .

properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)14-8-9-15-21-23-18(25(15)24-14)28-10-16(26)19-17-22-20-11(2)29-17/h4-9H,3,10H2,1-2H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCJHMAOKSJDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NN=C(S4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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